molecular formula C25H21F3N4OS2 B12025709 2-[(5-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 539809-29-5

2-[(5-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12025709
CAS No.: 539809-29-5
M. Wt: 514.6 g/mol
InChI Key: NVNHOEBRNDQSKL-UHFFFAOYSA-N
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Description

2-[(5-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a triazole ring, sulfanyl groups, and a trifluoromethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of Sulfanyl Groups: The sulfanyl groups are introduced through nucleophilic substitution reactions, where thiol groups react with halogenated precursors.

    Attachment of the Trifluoromethylphenyl Moiety: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the trifluoromethylphenyl group to the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the sulfanyl groups, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Research: The compound can be used to study the effects of triazole derivatives on biological systems, including their antimicrobial and anticancer properties.

    Industrial Applications: It may be used in the synthesis of advanced materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring and sulfanyl groups could play crucial roles in binding to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(5-{[(4-Methoxyphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
  • **2-[(5-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-[2-(fluoromethyl)phenyl]acetamide

Uniqueness

The presence of the trifluoromethyl group in 2-[(5-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a drug candidate.

Properties

CAS No.

539809-29-5

Molecular Formula

C25H21F3N4OS2

Molecular Weight

514.6 g/mol

IUPAC Name

2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C25H21F3N4OS2/c1-17-11-13-19(14-12-17)34-15-22-30-31-24(32(22)18-7-3-2-4-8-18)35-16-23(33)29-21-10-6-5-9-20(21)25(26,27)28/h2-14H,15-16H2,1H3,(H,29,33)

InChI Key

NVNHOEBRNDQSKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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